3'-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)-[1,1'-biphenyl]-4-carboxamide
CAS No.: 1902956-15-3
Cat. No.: VC7198847
Molecular Formula: C22H25NO4
Molecular Weight: 367.445
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1902956-15-3 |
|---|---|
| Molecular Formula | C22H25NO4 |
| Molecular Weight | 367.445 |
| IUPAC Name | N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-4-(3-methoxyphenyl)benzamide |
| Standard InChI | InChI=1S/C22H25NO4/c1-25-19-4-2-3-17(13-19)15-5-7-16(8-6-15)22(24)23-18-9-10-20-21(14-18)27-12-11-26-20/h2-8,13,18,20-21H,9-12,14H2,1H3,(H,23,24) |
| Standard InChI Key | DVSYDSYELQDABV-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)NC3CCC4C(C3)OCCO4 |
Introduction
3'-Methoxy-N-(octahydro-1,4-benzodioxin-6-yl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound belonging to the class of carboxamides. It features a unique molecular structure that includes a biphenyl moiety, a methoxy group, and an octahydro-benzodioxin structure, contributing to its diverse chemical properties. This compound is of interest in various scientific fields due to its potential applications, although specific biological activities and mechanisms remain to be fully elucidated.
Synthesis
The synthesis of 3'-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)-[1,1'-biphenyl]-4-carboxamide typically involves multi-step organic reactions. These processes require careful control of reaction conditions, including temperature, solvent choice, and catalyst selection, to ensure high yields and purity of the final product.
Chemical Reactions and Applications
This compound can participate in various chemical reactions typical for carboxamides and aromatic compounds. Reactions are often carried out in controlled environments using solvents like dichloromethane or ethanol, with appropriate catalysts or reagents depending on the desired transformation. Potential applications may include roles in pharmaceuticals or materials science, although detailed studies are needed to explore these possibilities.
Biological Activities and Potential Applications
While specific biological activities of 3'-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)-[1,1'-biphenyl]-4-carboxamide have not been extensively studied, compounds with similar structures have shown potential in various biological contexts. For instance, related carboxamides have been explored for their anti-inflammatory and antibacterial properties . Further research is necessary to determine the specific biological activities and potential applications of this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume